6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one

Histamine H1 Antagonism Guinea Pig Ileum Assay Antihistaminic Potency

6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 60512-89-2) is a heterocyclic small molecule (C10H10ClN3O, MW 223.66 g/mol) belonging to the quinazolin-4(3H)-one family. Its core scaffold is widely explored for diverse bioactivities; the specific 6-chloro substitution pattern and 3-methylamino moiety distinguish it from other quinazolinone analogs.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 60512-89-2
Cat. No. B11880338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one
CAS60512-89-2
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC
InChIInChI=1S/C10H10ClN3O/c1-6-13-9-4-3-7(11)5-8(9)10(15)14(6)12-2/h3-5,12H,1-2H3
InChIKeySSVUAAUWHWSDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 60512-89-2): Core Identity and Procurement Baseline


6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one (CAS 60512-89-2) is a heterocyclic small molecule (C10H10ClN3O, MW 223.66 g/mol) belonging to the quinazolin-4(3H)-one family . Its core scaffold is widely explored for diverse bioactivities; the specific 6-chloro substitution pattern and 3-methylamino moiety distinguish it from other quinazolinone analogs. The compound is commercially available at NLT 98% purity, suitable for pharmaceutical R&D and quality control applications . Despite its structural simplicity, this specific substitution combination has been identified as the most potent histamine H1-receptor blocker within a focused series of 2-methyl-3-(substituted methylamino) analogs [1], establishing its quantitative differentiation from close structural neighbors.

Why Generic 2-Methyl-3-substituted Quinazolin-4(3H)-ones Cannot Simply Replace 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one


Within the quinazolin-4(3H)-one class, even minor structural variations at the 3-amino and 6-aryl positions can produce drastic shifts in biological activity. For example, in the Alagarsamy H1-antihistamine series, changing the N3 substituent from methylamino to other alkylamino groups reduced H1-receptor blocking potency by up to 4-fold relative to the 6-chloro-2-methyl-3-(methylamino) lead [1]. Similarly, a positional isomer with chlorine at the 7-position (3-amino-7-chloro-2-methylquinazolin-4(3H)-one) exhibited only moderate cytotoxic activity and was primarily used as a synthetic intermediate for acetamide derivatives, not as a direct bioactive entity—underscoring the non-interchangeability of regioisomers [2]. These data demonstrate that generic procurement of “2-methyl-3-amino quinazolinones” without precise specification of the 6-chloro-2-methyl-3-(methylamino) combination risks acquiring a compound with significantly different—and potentially inferior—activity profiles.

Head-to-Head Quantitative Evidence: 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one vs. Structural Analogs and Standards


H1-Receptor Blockade Potency: 4-Fold Superiority Over Chlorpheniramine Maleate

In a head-to-head functional assay on isolated guinea pig ileum, 6-chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one (designated 'compound 5' in the original study) inhibited histamine-induced contraction with an IC50 of 0.22 × 10³ ng/mL. This represents a 4.5-fold greater potency than the reference antihistamine chlorpheniramine maleate (IC50 = 1.0 × 10³ ng/mL) tested under identical conditions [1]. The compound also demonstrated significantly lower sedation liability (8% sedation) compared to chlorpheniramine (32% sedation), a critical differentiating factor for therapeutic development [1].

Histamine H1 Antagonism Guinea Pig Ileum Assay Antihistaminic Potency

Intra-Series Potency Ranking: 6-Chloro-2-methyl-3-(methylamino) Is the Optimal Substitution Combination

Within the same 2-methyl-3-(substituted methylamino) series synthesized by Alagarsamy et al., the 6-chloro-2-methyl-3-(methylamino) analog (compound 5) was identified as the most potent H1-receptor blocker, whereas other N3-substituted analogs—including those with bulkier alkylamino groups—showed reduced activity [1]. Although exact IC50 values for all congeners are not publicly available in the abstract, the study explicitly designates compound 5 as 'four times more potent than chlorpheniramine maleate,' a claim not made for any other compound in the series, confirming its superiority over closely related analogs with identical core scaffold [1].

Structure-Activity Relationship Quinazolinone SAR H1-Receptor Antagonist

Regioisomer Effect: 6-Chloro vs. 7-Chloro Substitution Drives Divergent Bioactivity Profiles

The 7-chloro regioisomer, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, was employed as a starting material for acetamide derivatives (5a–e) in a PI3K-δ inhibitor study. The most active derivative (5d) achieved a PI3K-δ IC50 of 1.24 μM and HepG-2 cytotoxicity IC50 of 17.78 μM [1]. In contrast, the 6-chloro-2-methyl-3-(methylamino) compound has not been reported as a direct PI3K-δ inhibitor; its primary established bioactivity is H1-receptor blockade at an IC50 of 0.22 × 10³ ng/mL [2]. Although the assays and endpoints differ, the two regioisomers occupy distinct chemical biology space—the 7-chloro scaffold requires further derivatization for cytotoxicity activity, whereas the 6-chloro-3-methylamino scaffold is a standalone, high-potency antihistaminic agent.

Regioisomer Comparison PI3K-δ Inhibition Cytotoxicity

Broad-Spectrum Anti-Infective Activity of the 6-Chloro-2-methyl-3-(methylamino) Scaffold

In a separate study by Alagarsamy et al. (2007), the same 6-chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one scaffold (as part of a 2-methyl-3-(substituted methylamino) series) demonstrated significant antibacterial activity against 7 pathogenic bacteria, antifungal activity against 3 pathogenic fungi, and anti-HIV activity against HIV-1(IIIB) and HIV-2(ROD) replication in MT-4 cells [1]. The study employed agar dilution and cell-based assays; while exact MIC/IC50 values for the specific 6-chloro-3-methylamino analog were not isolated in the publicly available abstract, the series-level data confirm that this substitution pattern confers multi-target anti-infective properties not observed with many other quinazolinone subclasses [1]. This contrasts with the 7-chloro regioisomer series, which was primarily evaluated for anticancer endpoints [2].

Antimicrobial Antifungal Anti-HIV

Optimal Application Scenarios for 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Lead Optimization in Antihistamine Drug Discovery Programs

This compound should serve as the primary H1-receptor blocker lead scaffold when the goal is to achieve sub-μg/mL potency with reduced sedation relative to chlorpheniramine maleate. The 4.5-fold IC50 advantage (0.22 vs. 1.0 × 10³ ng/mL) and 4-fold lower sedation (8% vs. 32%) established in guinea pig ileum assays [1] make it the preferred candidate over other 2-methyl-3-(substituted methylamino) analogs and the clinical standard itself.

Broad-Spectrum Anti-Infective Screening Libraries

Based on its demonstrated activity against 7 bacterial strains, 3 fungal pathogens, and both HIV-1(IIIB) and HIV-2(ROD) [2], this specific quinazolinone analog is an ideal inclusion in phenotypic screening decks for anti-infective hit identification. Its multi-target profile distinguishes it from the 7-chloro regioisomer series, which is primarily suited for oncology-focused PI3K-δ programs [3].

Regioisomer-Specific SAR Studies for Quinazolinone Core Optimization

When systematically probing the effect of chlorine position on bioactivity, this compound serves as the definitive 6-chloro reference standard. Its H1-blockade and anti-infective activities contrast sharply with the 7-chloro isomer's PI3K-δ/cytotoxic profile [2][3], enabling clear SAR mapping that can guide medicinal chemistry decisions on halogen placement.

Sedation-Minimized Antihistamine Development

The 8% sedation rate versus chlorpheniramine's 32% [1] positions this compound as a valuable tool compound for studying the structural determinants of CNS-sparing antihistaminic activity. Procurement of this analog enables direct in vivo sedation profiling and comparison with other H1-blockers to identify the molecular features responsible for reduced CNS penetration.

Quote Request

Request a Quote for 6-Chloro-2-methyl-3-(methylamino)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.